molecular formula C17H12Cl2O4 B6431866 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 314745-84-1

5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B6431866
CAS No.: 314745-84-1
M. Wt: 351.2 g/mol
InChI Key: MGZXVXMTZCLZEV-UHFFFAOYSA-N
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Description

5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring substituted with a carboxylic acid group, a methoxy group attached to a dichlorophenyl ring, and a methyl group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using a suitable methoxy donor, such as sodium methoxide, in the presence of a base.

    Attachment of the Dichlorophenyl Ring: The dichlorophenyl ring can be attached through a Friedel-Crafts acylation reaction using 2,6-dichlorobenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of the benzofuran ring using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzofuran-3-carboxylic acid: Lacks the dichlorophenyl and methoxy groups, resulting in different biological activities.

    5-Methoxy-2-methylbenzofuran-3-carboxylic acid: Similar structure but without the dichlorophenyl group.

    5-[(2,6-Dichlorophenyl)methoxy]-2-methylbenzofuran: Lacks the carboxylic acid group, affecting its reactivity and applications.

Uniqueness

5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is unique due to the presence of both the dichlorophenyl and methoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications in scientific research and industry.

Properties

IUPAC Name

5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O4/c1-9-16(17(20)21)11-7-10(5-6-15(11)23-9)22-8-12-13(18)3-2-4-14(12)19/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZXVXMTZCLZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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